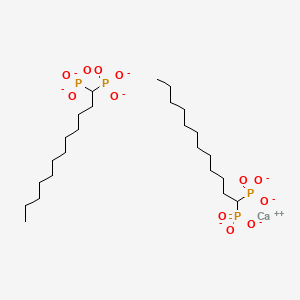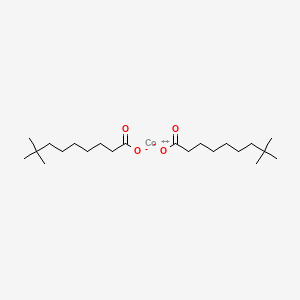
Cobalt(2+) neoundecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt(2+) neoundecanoate is an organometallic compound with the molecular formula C22H42CoO4. It is a cobalt salt of neoundecanoic acid, which is a branched-chain fatty acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cobalt(2+) neoundecanoate can be synthesized by reacting cobalt hydroxide with neoundecanoic acid. The reaction typically occurs in a sealed container at temperatures ranging from 150°C to 190°C for at least 2 hours. The process involves an acid-base salt-forming reaction followed by an acid replacement reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of cobalt hydroxide and a mixture of propionic acid and neoundecanoic acid as raw materials. The reaction is carried out at normal pressure and elevated temperatures. Additional steps may include the use of pivalic acid and calcium metaborate to enhance the final product’s properties .
Análisis De Reacciones Químicas
Types of Reactions
Cobalt(2+) neoundecanoate undergoes various chemical reactions, including:
Oxidation: Cobalt(2+) can be oxidized to cobalt(3+) in the presence of strong oxidizing agents.
Reduction: Cobalt(2+) can be reduced to metallic cobalt using reducing agents like hydrogen gas.
Substitution: The cobalt ion can participate in ligand exchange reactions with other carboxylic acids or ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Various carboxylic acids or ligands under mild to moderate conditions.
Major Products Formed
Oxidation: Cobalt(3+) compounds.
Reduction: Metallic cobalt.
Substitution: New cobalt carboxylates or ligand complexes
Aplicaciones Científicas De Investigación
Cobalt(2+) neoundecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: Investigated for its potential antimicrobial properties and its role in enzyme inhibition.
Medicine: Explored for its potential use in drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).
Industry: Utilized in the production of coatings, inks, and paints due to its catalytic properties .
Mecanismo De Acción
The mechanism by which cobalt(2+) neoundecanoate exerts its effects involves the interaction of the cobalt ion with various molecular targets. In catalytic applications, the cobalt ion can facilitate electron transfer reactions, thereby lowering the activation energy of the reaction. In biological systems, cobalt ions can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function .
Comparación Con Compuestos Similares
Similar Compounds
Cobalt(2+) acetate: Another cobalt carboxylate with similar catalytic properties but different solubility and reactivity.
Cobalt(2+) chloride: A cobalt halide with distinct chemical properties and applications in different fields.
Cobalt(2+) nitrate: A cobalt salt used in various industrial processes and as a precursor for other cobalt compounds
Uniqueness
Cobalt(2+) neoundecanoate is unique due to its branched-chain fatty acid structure, which imparts specific solubility and reactivity characteristics. This makes it particularly useful in applications where other cobalt compounds may not be as effective.
Propiedades
Número CAS |
93918-17-3 |
|---|---|
Fórmula molecular |
C22H42CoO4 |
Peso molecular |
429.5 g/mol |
Nombre IUPAC |
cobalt(2+);8,8-dimethylnonanoate |
InChI |
InChI=1S/2C11H22O2.Co/c2*1-11(2,3)9-7-5-4-6-8-10(12)13;/h2*4-9H2,1-3H3,(H,12,13);/q;;+2/p-2 |
Clave InChI |
GQAQQCBJYWJCDR-UHFFFAOYSA-L |
SMILES canónico |
CC(C)(C)CCCCCCC(=O)[O-].CC(C)(C)CCCCCCC(=O)[O-].[Co+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


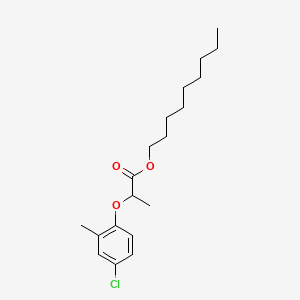
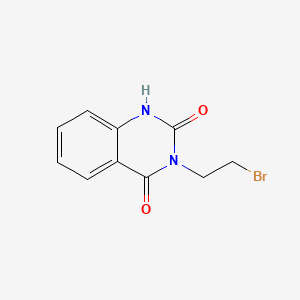
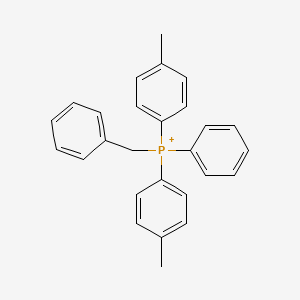
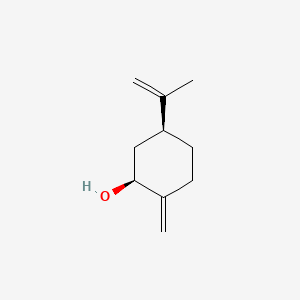

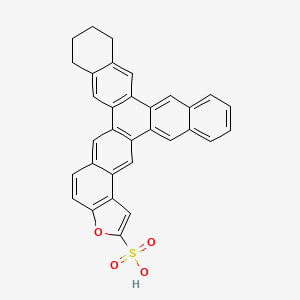
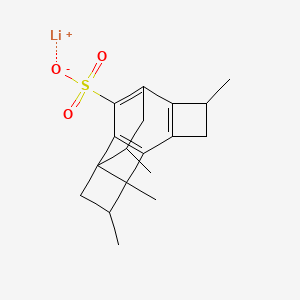

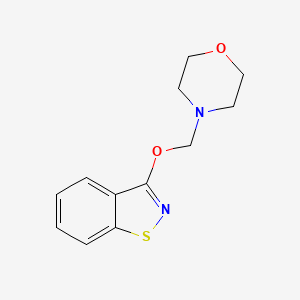
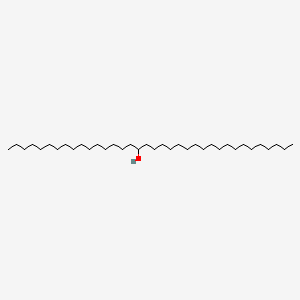

![2,5-Diamino-6-[(4-bromophenyl)amino]pyrimidin-4(1h)-one](/img/structure/B12651693.png)
